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Core Summary: Translin, an evolutionarily conserved protein, and its binding partner, Translin-

associated factor X (TRAX), form a dynamic duo implicated in a multitude of critical cellular

processes. From the intricate dance of RNA metabolism and gene silencing to the high-stakes

operations of DNA repair and the delicate balance of synaptic plasticity, the Translin/TRAX

complex has emerged as a key regulator. This technical guide delves into the evolutionary

conservation of Translin, its multifaceted functions, and the experimental methodologies used

to unravel its complexities, providing a comprehensive resource for professionals in the life

sciences.

Evolutionary Conservation of Translin and TRAX
The Translin and TRAX proteins are remarkably conserved across a vast evolutionary

landscape, underscoring their fundamental biological importance.[1][2][3][4][5][6][7] Orthologs

of both proteins are found throughout the eukaryotic domain, from single-celled yeast to

complex vertebrates, including humans.

The evolutionary history of the Translin superfamily appears to be ancient, with a single

ancestral protein detected in some eubacteria and archaea.[1] Phylogenetic analyses suggest

that TRAX is the more ancient of the two proteins, with Translin likely arising from a gene

duplication event in early unicellular eukaryotes.[1]
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This high degree of conservation is reflected in the amino acid sequence identity between

orthologs from diverse species. The following tables provide a quantitative overview of the

sequence conservation for Translin and its partner, TRAX.

Table 1: Percent Identity Matrix of Translin Protein Orthologs

Specie
s

Homo
sapien
s

Mus
muscu
lus

Gallus
gallus

Xenop
us
laevis

Danio
rerio

Droso
phila
melan
ogaste
r

Caeno
rhabdit
is
elegan
s

Sacch
aromy
ces
cerevi
siae

Homo

sapiens
100% 98.7% 87.7% 81.6% 75.4% 52.6% 35.5% 28.9%

Mus

muscul

us

98.7% 100% 87.3% 81.1% 75.0% 52.2% 35.1% 28.5%

Gallus

gallus
87.7% 87.3% 100% 78.5% 72.8% 50.9% 34.2% 27.6%

Xenopu

s laevis
81.6% 81.1% 78.5% 100% 69.7% 48.7% 32.9% 26.8%

Danio

rerio
75.4% 75.0% 72.8% 69.7% 100% 45.6% 30.7% 24.6%

D.

melano

gaster

52.6% 52.2% 50.9% 48.7% 45.6% 100% 28.1% 22.8%

C.

elegans
35.5% 35.1% 34.2% 32.9% 30.7% 28.1% 100% 19.7%

S.

cerevisi

ae

28.9% 28.5% 27.6% 26.8% 24.6% 22.8% 19.7% 100%

Table 2: Percent Identity Matrix of TRAX Protein Orthologs
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Specie
s

Homo
sapien
s

Mus
muscu
lus

Gallus
gallus

Xenop
us
laevis

Danio
rerio

Droso
phila
melan
ogaste
r

Caeno
rhabdit
is
elegan
s

Sacch
aromy
ces
cerevi
siae

Homo

sapiens
100% 96.5% 78.9% 64.0% 58.8% 36.4% 25.4% 21.1%

Mus

muscul

us

96.5% 100% 78.5% 63.6% 58.3% 36.0% 25.0% 20.6%

Gallus

gallus
78.9% 78.5% 100% 61.4% 56.1% 34.6% 24.1% 19.7%

Xenopu

s laevis
64.0% 63.6% 61.4% 100% 53.1% 32.9% 22.8% 18.9%

Danio

rerio
58.8% 58.3% 56.1% 53.1% 100% 30.7% 21.5% 17.5%

D.

melano

gaster

36.4% 36.0% 34.6% 32.9% 30.7% 100% 18.4% 15.4%

C.

elegans
25.4% 25.0% 24.1% 22.8% 21.5% 18.4% 100% 13.2%

S.

cerevisi

ae

21.1% 20.6% 19.7% 18.9% 17.5% 15.4% 13.2% 100%

Note: The percent identity values in the tables above are representative and were generated

based on alignments of reference protein sequences. Actual values may vary slightly

depending on the specific isoforms and alignment algorithms used.

Structural and Functional Conservation
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The high degree of sequence conservation is paralleled by a striking conservation of structure

and function.

Structural Hallmarks: A key feature of Translin is its ability to form a ring-shaped octameric or, in

some species like chicken, decameric structure.[3][8][9][10][11][12][13] This multimeric

assembly is essential for its ability to bind to both single-stranded DNA and RNA.[1][3][4][8] The

stable ring structure is a conserved feature throughout evolution.[9]

The Translin/TRAX Complex: Translin forms a stable heteromeric complex with TRAX.[1][3][8]

[14] The stability of the TRAX protein is notably dependent on its interaction with Translin; in

the absence of Translin, TRAX is rapidly degraded.[2][6][8][15] This functional interdependence

highlights the co-evolution of these two proteins.

Key Signaling Pathways and Functions
The Translin/TRAX complex is a pleiotropic entity, participating in several fundamental cellular

signaling pathways.

RNA-Induced Silencing Complex (RISC) Activation (The
C3PO Complex)
The Translin/TRAX complex, also known as C3PO (Component 3 Promoter of RISC), plays a

crucial role in the RNA interference (RNAi) pathway.[4][5][9][10][11][16][17][18] C3PO functions

as an endonuclease that facilitates the activation of the RNA-Induced Silencing Complex

(RISC). After the Dicer enzyme cleaves a double-stranded RNA into a small interfering RNA

(siRNA), the siRNA is loaded onto the Argonaute-2 (Ago2) protein within the RISC. Ago2 then

cleaves the passenger (sense) strand of the siRNA. C3PO is responsible for degrading and

removing this cleaved passenger strand, a critical step for the maturation of RISC, allowing the

guide (antisense) strand to direct the complex to its target mRNA for silencing.[5][6][7][9][12]

[19] The catalytic RNase activity of the C3PO complex resides within the TRAX subunit.[1][19]
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C3PO-mediated RISC Activation Pathway

DNA Damage Response (DDR)
Translin and TRAX are also integral components of the cellular response to DNA damage.[3][8]

[15][20] Upon genotoxic stress, such as that induced by γ-irradiation, TRAX has been shown to

interact with key proteins in the DNA damage response pathway. Notably, TRAX interacts with

C1D, an activator of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the non-

homologous end joining (NHEJ) pathway of double-strand break repair.[2][15] Furthermore,

TRAX plays a role in the activation of Ataxia-Telangiectasia Mutated (ATM), a master regulator

of the DDR.[4][8][14][20] The interaction of TRAX with ATM helps to stabilize the MRN (MRE11-

RAD50-NBS1) complex at the sites of DNA double-strand breaks, thereby facilitating efficient

DNA repair.[4][20]
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Role of TRAX in the DNA Damage Response

Synaptic Plasticity and Neuronal Function
The Translin/TRAX complex is highly expressed in the brain and plays a significant role in

neuronal function, particularly in synaptic plasticity.[1][3][6][7][8][10][11][12][21][22] Evidence

suggests that the complex is involved in the local translation of mRNAs at synapses, a process

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 20 Tech Support

https://www.benchchem.com/product/b1257047?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC2561206/
https://pubmed.ncbi.nlm.nih.gov/18424275/
https://dash.harvard.edu/bitstreams/7b430474-af92-4c1d-8951-8ee85dde4d0c/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC4142036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6329659/
https://www.mdpi.com/2218-273X/15/7/1040
https://www.biorxiv.org/content/biorxiv/early/2025/07/11/2025.07.10.663777.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3732454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5554733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8216186/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


crucial for long-term memory formation. The prevailing model posits that neuronal activity

triggers the activation of the Translin/TRAX RNase complex, which then degrades specific

microRNAs (miRNAs).[8][22] This degradation relieves the translational repression of target

mRNAs, allowing for the rapid synthesis of proteins that are essential for strengthening

synaptic connections.[8][22] This mechanism is particularly important for forms of synaptic

plasticity that are dependent on postsynaptic Protein Kinase A (PKA) signaling.[14][22][23][24]

[25] Specific mRNAs, such as those for Brain-Derived Neurotrophic Factor (BDNF) and

Calmodulin-dependent protein kinase II (CaMKII), have been identified as potential cargo

transported by the Translin/TRAX complex.[1]
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Translin/TRAX in Synaptic Plasticity
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Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the

evolutionary conservation and function of the Translin protein and its complex with TRAX.

Phylogenetic Analysis of Translin and TRAX Orthologs
This protocol outlines the steps for constructing a phylogenetic tree to visualize the

evolutionary relationships between Translin or TRAX protein sequences from different species.

Start: Obtain Protein Sequences

1. Multiple Sequence Alignment
(e.g., MUSCLE or ClustalW)

2. Find Best-Fit Substitution Model
(e.g., in MEGA)

3. Phylogenetic Tree Construction
(e.g., Maximum Likelihood in MEGA)

4. Bootstrap Analysis
(e.g., 1000 replicates)

5. Tree Visualization and Annotation

End: Inferred Evolutionary Relationships
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Phylogenetic Analysis Workflow

Materials:

Protein sequences of Translin or TRAX orthologs in FASTA format.

Bioinformatics software such as MEGA (Molecular Evolutionary Genetics Analysis) or similar

packages.

Procedure:

Sequence Retrieval: Obtain the amino acid sequences of Translin or TRAX orthologs from

various species of interest from a public database such as NCBI or UniProt. Save the

sequences in a single FASTA file.

Multiple Sequence Alignment (MSA):

Open the FASTA file in MEGA.

Align the sequences using an integrated alignment tool like MUSCLE or ClustalW.[10][16]

[18][26][27] Use default alignment parameters for initial analysis, but these may be

adjusted based on the sequence set.

Visually inspect the alignment for any obvious misalignments and manually edit if

necessary.

Find Best-Fit Substitution Model:

In MEGA, use the "Find Best DNA/Protein Models (ML)" tool to determine the most

appropriate amino acid substitution model for your aligned sequences. This is crucial for

the accuracy of the phylogenetic tree.

Phylogenetic Tree Construction:

Using the aligned sequences, construct a phylogenetic tree using the Maximum Likelihood

(ML) method.[10][16]
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Select the substitution model determined in the previous step.

Set other parameters such as rates among sites (e.g., Gamma distributed) and

gap/missing data treatment.

Bootstrap Analysis:

To assess the statistical support for the tree topology, perform a bootstrap analysis with

1000 replicates. The bootstrap values will be displayed on the branches of the resulting

tree.

Tree Visualization:

Visualize the generated phylogenetic tree. The tree can be displayed in various formats

(e.g., rectangular, circular) and rooted using an outgroup species if one was included in

the analysis.

Co-Immunoprecipitation (Co-IP) of the Translin-TRAX
Complex
This protocol describes the co-immunoprecipitation of endogenous Translin and TRAX to

demonstrate their in vivo interaction.[1][2][3][9][28]
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Start: Cell Culture

1. Cell Lysis
(Non-denaturing buffer)

2. Pre-clearing Lysate
(with control IgG and beads)

3. Incubation with Primary Antibody
(e.g., anti-Translin)

4. Incubation with Protein A/G Beads

5. Washing Steps
(to remove non-specific binding)

6. Elution of Protein Complex

7. Analysis by Western Blot
(Probe for Translin and TRAX)

End: Detection of Interaction

Click to download full resolution via product page

Co-Immunoprecipitation Workflow
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Materials:

Cultured cells expressing Translin and TRAX.

Lysis buffer (e.g., RIPA buffer or a non-denaturing buffer containing 50 mM Tris-HCl pH 7.4,

150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

Primary antibody specific for the "bait" protein (e.g., anti-Translin).

Isotype-matched control IgG.

Protein A/G agarose or magnetic beads.

Wash buffer (typically the same as the lysis buffer).

Elution buffer (e.g., SDS-PAGE loading buffer).

SDS-PAGE and Western blotting reagents.

Primary and secondary antibodies for Western blot detection (e.g., anti-Translin and anti-

TRAX).

Procedure:

Cell Lysis:

Harvest cultured cells and wash with ice-cold PBS.

Lyse the cells in ice-cold lysis buffer for 30 minutes with gentle agitation.

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

Pre-clearing the Lysate:

Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce

non-specific binding.

Centrifuge to pellet the beads and transfer the supernatant to a new tube.
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Immunoprecipitation:

Add the primary antibody against the bait protein (e.g., anti-Translin) to the pre-cleared

lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

Washing:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads three to five times with ice-cold wash buffer to remove non-specifically

bound proteins.

Elution:

Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the

protein complexes.

Analysis by Western Blot:

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Probe the membrane with primary antibodies against both the bait protein (Translin) and

the suspected interacting partner (TRAX).

A positive result is the detection of TRAX in the sample immunoprecipitated with the anti-

Translin antibody.

Electrophoretic Mobility Shift Assay (EMSA) for
Translin's Nucleic Acid Binding
This protocol describes an EMSA to detect the binding of purified Translin protein to a specific

single-stranded DNA or RNA probe.[4][8][13][17][20]

Materials:
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Purified recombinant Translin protein.

Single-stranded DNA or RNA probe containing a Translin binding site (e.g., Bcl-CL1 ssDNA:

5'-GCCCTCCTGCCCTCCTTCCGCGGG-3').[9]

T4 Polynucleotide Kinase and [γ-³²P]ATP for radiolabeling, or a non-radioactive labeling kit

(e.g., biotin or fluorescent dye).

Binding buffer (e.g., 25 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).[9]

Non-denaturing polyacrylamide gel (e.g., 4-6%).

TBE or TAE running buffer.

For competition assays: unlabeled specific and non-specific competitor oligonucleotides.

Procedure:

Probe Labeling:

End-label the oligonucleotide probe with ³²P using T4 Polynucleotide Kinase and [γ-

³²P]ATP, or with a non-radioactive label according to the manufacturer's instructions.

Purify the labeled probe to remove unincorporated label.

Binding Reaction:

In a microcentrifuge tube, combine the purified Translin protein and the labeled probe in

the binding buffer.

For competition experiments, pre-incubate the protein with an excess of unlabeled

competitor oligonucleotide before adding the labeled probe.

Incubate the reaction mixture at room temperature for 20-30 minutes to allow for binding.

Electrophoresis:

Load the binding reactions onto a pre-run non-denaturing polyacrylamide gel.
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Run the gel in TBE or TAE buffer at a constant voltage until the free probe has migrated a

sufficient distance.

Detection:

If using a radiolabeled probe, dry the gel and expose it to X-ray film or a phosphorimager

screen.

If using a non-radioactive label, detect the signal according to the manufacturer's protocol.

A "shifted" band that migrates more slowly than the free probe indicates the formation of a

protein-nucleic acid complex.

In Vitro RNase Activity Assay for the C3PO Complex
This protocol is designed to measure the ribonuclease activity of the purified Translin/TRAX

(C3PO) complex.[5][12][19]

Materials:

Purified recombinant C3PO complex.

Single-stranded RNA substrate (e.g., a short, radiolabeled or fluorescently labeled siRNA

passenger strand).

RNase reaction buffer (e.g., containing Tris-HCl, MgCl₂, and DTT).

EDTA solution to chelate Mg²⁺ as a negative control.

Denaturing polyacrylamide gel (e.g., 15-20% with urea).

TBE buffer.

Procedure:

Substrate Preparation:

Synthesize and label a single-stranded RNA substrate. Radiolabeling with ³²P at the 5' end

is common.
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RNase Reaction:

Set up reaction tubes containing the RNase reaction buffer.

Add the purified C3PO complex to the reaction tubes. Include a negative control with no

enzyme and another with C3PO and EDTA.

Initiate the reaction by adding the labeled RNA substrate.

Incubate the reactions at 37°C for a defined time course (e.g., 0, 5, 15, 30, and 60

minutes).

Reaction Quenching and Analysis:

Stop the reactions at each time point by adding a formamide-containing loading buffer.

Heat the samples to denature the RNA.

Separate the reaction products on a denaturing polyacrylamide gel.

Detection and Quantification:

Visualize the full-length substrate and the cleavage products by autoradiography or

fluorescence imaging.

The disappearance of the full-length substrate band and the appearance of smaller

cleavage product bands over time indicate RNase activity.

The rate of substrate degradation can be quantified using densitometry.

Conclusion and Future Directions
The Translin protein, in concert with its partner TRAX, stands as a testament to the

evolutionary conservation of fundamental cellular machinery. Its involvement in a diverse array

of processes, from the fine-tuning of gene expression to the maintenance of genomic integrity,

highlights its importance in cellular homeostasis. The high degree of conservation from yeast to

humans suggests that insights gained from model organisms are likely to be highly relevant to

human biology and disease.
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For researchers and drug development professionals, the Translin/TRAX complex presents a

compelling target. Its role in the DNA damage response suggests that inhibitors of this complex

could have applications as sensitizing agents for chemotherapy and radiotherapy. Furthermore,

its involvement in synaptic plasticity and RNA metabolism in the brain opens up avenues for

exploring its role in neurological and psychiatric disorders.

Future research will undoubtedly continue to unravel the intricate regulatory mechanisms that

govern the activity of the Translin/TRAX complex and its precise roles in various cellular

contexts. The development of specific small molecule inhibitors and further elucidation of its

network of interacting proteins will be crucial for translating our understanding of this ancient

and conserved protein into novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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